Luteoreticulin

Overview

Description

Luteoreticulin is a flavonoid compound found in various plant sources. It has garnered significant interest in scientific research due to its potential bioactive properties and diverse physiological effects. The compound is known for its antioxidant and anti-inflammatory activities, making it a subject of study in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

Luteoreticulin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study flavonoid chemistry and reaction mechanisms.

Biology: this compound’s antioxidant and anti-inflammatory properties make it a subject of interest in biological studies, particularly in understanding cellular protection mechanisms.

Medicine: The compound’s potential therapeutic effects are being explored for treating various diseases, including inflammatory disorders and oxidative stress-related conditions.

Industry: this compound is used in the development of natural antioxidants and anti-inflammatory agents for pharmaceutical and cosmetic applications

Mechanism of Action

Luteoreticulin exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species and free radicals, protecting cells from oxidative damage and reducing oxidative stress-related cellular dysfunction.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Molecular Targets and Pathways: The compound targets various molecular pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune response.

Biochemical Analysis

Biochemical Properties

Luteoreticulin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a part of the complex polyketide biosynthesis pathway . The biochemical properties of this compound are largely due to its nitro-containing structure .

Cellular Effects

It is known that this compound has mosquitocidal and nematocidal activities , suggesting that it may influence cell function in these organisms.

Molecular Mechanism

The molecular mechanism of this compound involves its role in the polyketide biosynthesis pathway . A ketoreductase domain in the polyketide synthase (PKS) assembly line represents a switch between diverging biosynthetic pathways leading either to the antifungal aureothin or to the nematicidal this compound .

Metabolic Pathways

This compound is involved in the complex polyketide biosynthesis pathway It interacts with various enzymes in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The structure and stereochemistry of luteoreticulin have been confirmed through synthesis from the acid via ring closure of the derived 9-aryl-2,6,8-trimethyl-3,5-dioxonona-6,8-dienoic acid . The synthetic route involves the following steps:

Formation of the Acid: The initial step involves the preparation of the acid precursor.

Ring Closure: The derived acid undergoes ring closure to form this compound.

Industrial Production Methods: this compound is produced by various Streptomyces species through polyketide synthase pathways. The rational design of modular polyketide synthases has been employed to reprogram the synthase into producing this compound .

Chemical Reactions Analysis

Types of Reactions: Luteoreticulin undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur, where functional groups in this compound are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce hydroquinones.

Comparison with Similar Compounds

Luteoreticulin is closely related to other nitrophenyl pyranones, such as aureothin, neoaureothin, and their photoisomers SNF4435C and SNF4435D . These compounds share similar structural features and bioactive properties but differ in their specific activities and applications.

Similar Compounds:

Aureothin: Known for its antitumor and immunosuppressive activities.

Neoaureothin: Exhibits similar bioactive properties to aureothin.

SNF4435C and SNF4435D: Unusual photoisomers with distinct biological activities.

This compound’s uniqueness lies in its specific combination of antioxidant and anti-inflammatory activities, making it a valuable compound for various scientific and industrial applications.

properties

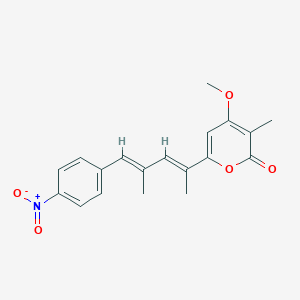

IUPAC Name |

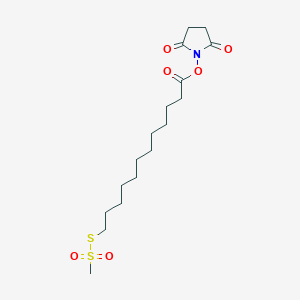

4-methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-12(10-15-5-7-16(8-6-15)20(22)23)9-13(2)17-11-18(24-4)14(3)19(21)25-17/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCHGEJHIFBBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945038 | |

| Record name | 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22388-89-2 | |

| Record name | 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the correct chemical structure of luteoreticulin?

A1: While initially misidentified as Griseulin, further research revealed the structure of this compound to be 3-methoxy-2,6,8-trimethyl-9-(p-nitrophenyl)nona-2,4,6,8-tetraen-5-olide. This was confirmed through synthesis and detailed spectroscopic analysis. [, ]

Q2: How is this compound biosynthesized?

A2: this compound biosynthesis involves a modular polyketide synthase (PKS) system. Intriguingly, this system shares evolutionary links with the biosynthetic pathways of aureothin and neoaureothin. Researchers have successfully engineered the aureothin PKS to produce this compound, highlighting the potential for rational design in polyketide biosynthesis. [, ]

Q3: Are there any unique aspects to the this compound PKS system?

A3: Yes, the this compound PKS exhibits fascinating deviations from typical modular behavior. For instance, a single ketoreductase domain dictates the biosynthetic branching point between aureothin and this compound, demonstrating significant control over the final product structure. [] Additionally, an atypical iterative loading of extender units by an AT domain onto both its cognate and a downstream ACP has been observed, challenging conventional understanding of PKS linearity. []

Q4: What is the geometrical configuration of this compound?

A4: this compound possesses an (E,E) configuration for the double bonds at positions 6 and 8, as confirmed through synthesis and nuclear Overhauser effect (NOE) experiments on key intermediates. []

Q5: Has the synthesis of this compound been achieved?

A5: Yes, convergent synthetic routes for both this compound and its didemethylated analog have been successfully developed. These strategies allow for potential structural modifications to the pyran and phenyl rings, facilitating structure-activity relationship studies. [, ]

Q6: What is known about the biological activity of this compound?

A6: Although initial reports suggested potential insecticidal properties when tested against houseflies, [] further research on this compound's biological activity and potential applications is limited. Investigating its interactions with biological targets and downstream effects will be crucial to fully understand its mechanism of action and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)